molecular formula C16H14N2OS3 B2399425 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922826-96-8

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2399425
CAS No.: 922826-96-8
M. Wt: 346.48
InChI Key: XRUAQFSBOHJUMT-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold linked to a benzo[d]thiazole ring, with both aromatic systems substituted with methylthio (-SMe) groups. Its synthesis likely involves amide coupling between 4-(methylthio)benzoic acid derivatives and a 4-(methylthio)benzo[d]thiazol-2-amine precursor, analogous to methods described in and .

Properties

IUPAC Name

4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAQFSBOHJUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound decomposes into three primary building blocks:

  • Benzo[d]thiazole core with a methylthio (-SMe) substituent at position 4.
  • 4-(Methylthio)benzoyl chloride as the acylating agent.
  • Amide bond linking the benzothiazole and benzamide moieties.

This disconnection aligns with established protocols for heterocyclic amides.

Stepwise Synthesis and Optimization

Synthesis of 4-(Methylthio)Benzo[d]Thiazol-2-amine

Cyclocondensation of 2-Amino-4-(Methylthio)Thiophenol

A modified Hinsberg thiazole synthesis is employed:

  • Reactants : 2-Amino-4-(methylthio)thiophenol (1.0 eq) and cyanogen bromide (1.2 eq).
  • Conditions : Ethanol reflux (78°C, 6 h) under nitrogen.
  • Yield : 68–72% after recrystallization (ethanol/water).

Mechanistic Insight :
Cyanogen bromide acts as a cyclizing agent, facilitating C-S bond formation via nucleophilic attack of the thiolate on the electrophilic carbon.

Methylthiolation of Benzaldehyde Derivatives

Catalytic Carbonylation Approach

Adapted from CN102731352A, 4-methylthiobenzaldehyde is synthesized using a solid acid SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅):

Parameter Value
Catalyst Loading 15 wt%
CO Pressure 0.5–5 MPa
Temperature 70–90°C
Reaction Time 3–8 h
Yield 55–63%

Key Advantages :

  • Single-step process avoids hazardous reagents like CH₃SH.
  • Catalyst recyclability (>5 cycles with <5% activity loss).

Amide Coupling: 4-(Methylthio)Benzoyl Chloride with 4-(Methylthio)Benzo[d]Thiazol-2-amine

Schotten-Baumann Reaction
  • Acyl Chloride Prep : 4-(Methylthio)benzoic acid (1.0 eq) treated with thionyl chloride (2.0 eq) at 60°C for 2 h.
  • Coupling Conditions :
    • Benzothiazol-2-amine (1.0 eq), acyl chloride (1.1 eq), NaOH (2.5 eq).
    • Dichloromethane/water biphasic system, 0°C, 1 h.
  • Yield : 85–89% after silica gel chromatography (hexane/EtOAc 3:1).

Side Reactions Mitigated :

  • Hydrolysis of acyl chloride: Controlled by low-temperature addition.
  • Over-alkylation: Avoided using stoichiometric base.

Advanced Catalytic Systems and Process Intensification

Solid Acid Catalysts in Methylthiolation

Comparative performance of SZTA catalysts:

Catalyst Composition (nZr:nTi) Surface Area (m²/g) Acid Strength (mmol NH₃/g) Yield (%)
10:1 112 0.48 58
20:1 98 0.52 63

Insight : Higher Zr content improves sulfonic acid site density but reduces surface area due to pore collapse during calcination.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃)
  • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H): Benzamide aromatic protons.
  • δ 7.89 (s, 1H, Thiazole-H5): Benzothiazole ring proton.
  • δ 2.56 (s, 6H, -SMe): Two methylthio groups.
HRMS (ESI-TOF)
  • Observed : [M+H]⁺ 347.0811 (C₁₆H₁₅N₂OS₃ requires 347.0814).

Industrial-Scale Considerations

Waste Stream Management

  • Thionyl Chloride Quenching : Neutralized with NaHCO₃ to generate NaCl, SO₂, and CO₂.
  • Catalyst Recovery : SZTA filtration and reactivation at 500°C under air.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the benzamide or thiazole rings.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide or thiazole derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazole and benzamide structures often exhibit significant biological activities. Notable applications include:

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of benzamide have been studied for their ability to act as histone deacetylase inhibitors, which can lead to apoptosis in cancer cells .
  • Antiviral Properties : Compounds similar to 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide have been investigated for their antiviral effects against various viruses, including Hepatitis B virus (HBV). The mechanism often involves increasing intracellular levels of antiviral proteins that inhibit viral replication .

Case Studies and Research Findings

  • Anticancer Studies : A study on benzamide derivatives revealed that certain modifications led to increased effectiveness against specific cancer cell lines. For example, compounds exhibiting structural similarities demonstrated significant inhibition of cell growth in vitro .
  • Antiviral Research : A derivative similar to this compound was tested against HBV, showing promising antiviral activity by enhancing the expression of proteins that inhibit viral replication .
  • Inhibitory Activity on Kinases : Research involving related benzamide derivatives indicated potential as RET kinase inhibitors, which are crucial targets in cancer therapy. These studies emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxy-N-(4-methylsulfanyl-benzothiazol-2-yl)benzamideBenzothiazole core with methoxy groupAnticancer activity
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideBenzothiazole coreAnticancer activity
Benzamide derivativesVarious substituentsHistone deacetylase inhibitors

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Core Structure Key Substituents Biological Relevance
4-(Methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (Target) Benzamide + benzo[d]thiazole -SMe groups at positions 4 (benzamide) and 4 (benzothiazole) Potential kinase/AD target (inferred)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () Benzamide + benzo[d]thiazole -OMe groups at positions 4 (benzamide) and 6 (benzothiazole) Not specified; methoxy enhances polarity
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () Benzamide + thiazole -SO₂Me at position 3 (benzamide); pyridine at thiazole KDM4A fragment hit (epigenetic target)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () Benzamide + thiazole -Me at position 4 (benzamide); coumarin (2-oxochromene) at thiazole Structural complexity for enhanced binding

Key Observations :

  • Benzothiazole vs.
  • Substituent Effects : Methylthio (-SMe) groups (target) increase lipophilicity relative to methoxy (-OMe, ) or sulfonyl (-SO₂Me, ), which may influence blood-brain barrier penetration in AD applications ().
Anticancer Derivatives ()
  • N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p, ) :
    • Structure : Bulky dodecyl chain enhances membrane interaction.
    • Activity : Inhibits metastatic cancer cell lines (IC₅₀ ~1–5 µM).
    • Divergence from Target : The target compound lacks alkyl chains, suggesting distinct mechanisms (e.g., kinase vs. membrane disruption).
Anti-AD Triazole Derivatives ()
  • Synthesis: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) vs. traditional amide coupling for the target compound. Activity: BACE1 inhibition (AD target) with IC₅₀ < 1 µM .
Kinase Inhibitors ()
  • 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide :
    • Structure : Pyridine and sulfonyl groups optimize binding to KDM4A histone demethylase.
    • Comparison : The target compound’s methylthio groups may reduce polarity, favoring different binding pockets.
Physicochemical and Spectroscopic Data
Property Target Compound 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ()
Lipophilicity (LogP) Higher (due to -SMe) Moderate (due to -OMe) Lower (due to -SO₂Me)
NMR Shifts -SMe: δ ~2.5 ppm (¹H); 15–20 ppm (¹³C) -OMe: δ ~3.8 ppm (¹H); 55 ppm (¹³C) -SO₂Me: δ ~3.3 ppm (¹H); 45–50 ppm (¹³C)
Thermal Stability Moderate (S-Me oxidation risk) High (methoxy stable) High (sulfonyl stable)

Biological Activity

The compound 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic derivative belonging to the class of benzamide compounds. Its structure incorporates a benzothiazole moiety, which is often associated with significant biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2S2C_{16}H_{16}N_2S_2. The presence of the methylthio groups and the benzothiazole ring enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that compounds with benzothiazole and benzamide structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzothiazole derivatives are known for their anticancer properties. The structural features of this compound suggest potential effectiveness against various cancer cell lines.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function.

Anticancer Studies

  • In vitro Studies : A study evaluating similar benzothiazole derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 µM to 50 µM. These findings suggest that this compound may exhibit comparable anticancer effects .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Acetylcholinesterase Inhibition

  • Comparative Analysis : Compounds structurally related to this compound have been shown to inhibit AChE with IC50 values as low as 2.7 µM, indicating strong binding affinity .
  • Molecular Docking Studies : Computational studies have revealed that these compounds can effectively bind to the active site of AChE, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Value
4-Methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamideBenzothiazole coreAnticancer~10 µM
N-Methyl-4-((2-(Methylthio)benzo[d]thiazol-6-yl)oxy)picolinamidePicolinamide derivativeAChE Inhibitor2.7 µM
Benzamide derivativesVarious substituentsHistone deacetylase inhibitorsVaries

Case Studies

  • Case Study on Anticancer Effects : In a recent study, a series of benzothiazole derivatives were tested against human breast cancer cells (MCF-7). The results indicated that compounds similar to this compound showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
  • Alzheimer’s Disease Model : Another study focused on the potential use of thiazole-containing compounds as AChE inhibitors in a mouse model of Alzheimer’s disease. The results demonstrated improved cognitive function in treated mice compared to controls, suggesting that compounds like this compound could be effective in treating neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Use Hantzsch thiazole synthesis, condensing α-haloketones with thioamides under acidic/basic conditions to form the benzo[d]thiazole core .
  • Substitution : Introduce methylthio groups via nucleophilic substitution (e.g., using NaSCH₃) at the 4-position of the benzamide and thiazole moieties .
  • Acylation : Couple the benzamide group using acyl chlorides (e.g., 4-(methylthio)benzoyl chloride) with the thiazole amine under anhydrous conditions . Purification often involves column chromatography or recrystallization.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., methylthio protons at δ ~2.5 ppm, aromatic protons in the thiazole ring) .
  • IR spectroscopy : Identify functional groups like C=O (amide I band ~1650 cm⁻¹) and C-S (stretching ~600–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₃N₂OS₂: 349.04) .

Q. What biological assays are used to evaluate its activity?

Common assays include:

  • Antimicrobial testing : Disk diffusion or MIC assays against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Strategies include:

  • Catalytic methods : Use Pd/C or CuI to enhance coupling efficiency in substitution steps .
  • Continuous flow synthesis : Improve scalability and reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates for acylation . Monitoring via TLC or HPLC ensures intermediate purity before proceeding .

Q. How to resolve contradictions in reported biological activities across studies?

Contradictions may arise from:

  • Structural analogs : Minor substituent changes (e.g., fluorine vs. methylthio) alter target affinity .
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) . Reproducibility requires standardizing protocols and cross-validating with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase) .
  • QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity trends .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How to design derivatives with improved pharmacokinetics?

  • Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -F) to enhance membrane permeability .
  • Metabolic stability : Replace labile methylthio groups with sulfones or bioisosteres (e.g., oxadiazoles) .
  • Solubility : Add polar groups (e.g., morpholine) to the benzamide or piperazine moieties .

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